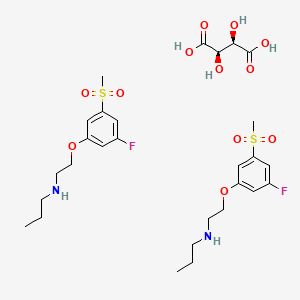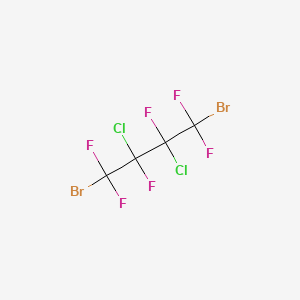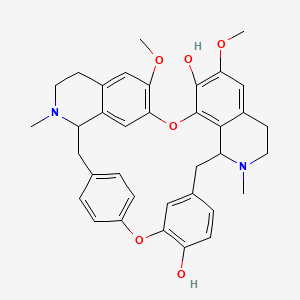
Mesdopetam hemitartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesdopetam hemitartrate, also known as IRL790, is a novel dopamine D3 receptor antagonist. It is primarily being developed for the treatment of levodopa-induced dyskinesias, which are severe involuntary movements commonly occurring in Parkinson’s disease patients. This compound also shows potential in treating Parkinson’s disease psychosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mesdopetam hemitartrate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Mesdopetam hemitartrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mesdopetam hemitartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine receptors and related signaling pathways.
Medicine: Developed as a treatment for levodopa-induced dyskinesias and Parkinson’s disease psychosis.
Wirkmechanismus
Mesdopetam hemitartrate exerts its effects by antagonizing the dopamine D3 receptor. This receptor is involved in the regulation of movement and behavior. By blocking the activity of the D3 receptor, this compound helps to reduce the involuntary movements associated with levodopa-induced dyskinesias. The compound also affects other molecular targets and pathways involved in dopamine signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist used for similar indications as pramipexole
Uniqueness
Mesdopetam hemitartrate is unique in its specific antagonism of the dopamine D3 receptor, which sets it apart from other compounds like levodopa and dopamine agonists. This unique mechanism of action makes it particularly effective in treating levodopa-induced dyskinesias and Parkinson’s disease psychosis .
Eigenschaften
Molekularformel |
C28H42F2N2O12S2 |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |
InChI |
InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI-Schlüssel |
OEGCTXJJFKXVFI-CEAXSRTFSA-N |
Isomerische SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)












